5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Overview
Description
The compound "5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine" is not directly mentioned in the provided papers. However, the papers discuss related brominated pyridine derivatives, which can offer insights into the chemical behavior and properties that might be expected for the compound . The first paper describes the synthesis of a complex tripod ligand that includes a bromopyridyl substituent, which is relevant to understanding how bromine might behave in the context of pyridine derivatives . The second paper details the synthesis of a brominated pyrazole derivative from a chloropyridine precursor, which is another example of bromine's role in pyridine chemistry .
Synthesis Analysis
The synthesis of brominated pyridine derivatives is often achieved through nucleophilic substitution reactions, as seen in the second paper where a chloropyridine undergoes substitution with hydrazine followed by cyclization and bromination steps . In the case of the tripod ligand mentioned in the first paper, the synthesis involves classical condensation and a protection/deprotection sequence, which could be analogous to methods used for synthesizing "5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine" .
Molecular Structure Analysis
The molecular structure of brominated pyridine compounds can be complex, as indicated by the FeCl2 complex with the tripod ligand in the first paper. The ligand binds in a κ4-N fashion, which suggests that the presence of a bromine atom on the pyridine ring can influence the coordination geometry around a metal center . This information can be extrapolated to predict that "5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine" might also exhibit interesting binding properties due to the presence of the bromine atom.
Chemical Reactions Analysis
Brominated pyridine derivatives can participate in various chemical reactions. The first paper reports that the FeCl2 complex with the tripod ligand reacts with dry oxygen to yield an unsymmetrical μ-oxo diferric complex . This demonstrates the reactivity of brominated ligands in oxidation reactions. Although the specific reactivity of "5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine" is not discussed, it is reasonable to assume that it could also engage in similar types of reactions due to the presence of the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are not explicitly detailed in the provided papers. However, the presence of bromine typically increases the density and molecular weight of a compound and can influence its boiling and melting points. The electronic effects of bromine on the pyridine ring can also affect the acidity and basicity of the nitrogen atom in the ring, potentially altering the compound's solubility and reactivity .
Scientific Research Applications
Synthesis and Molecular Structures
Research demonstrates the synthesis of various pyridine derivatives, including 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine, through intricate chemical processes. For example, 2-Trimethylgermyl- and 2-trimethylstannyl-pyridine were synthesized from 2-bromo-pyridine, indicating similar methodologies could be applicable to the synthesis of related compounds (Riedmiller et al., 1999).
Deprotonative Coupling with Aldehydes
Innovative methods have been developed for the deprotonative functionalization of pyridine derivatives, including 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine, with aldehydes. This process is facilitated by an amide base generated in situ, highlighting its potential in synthetic chemistry applications (Shigeno et al., 2019).
Novel Pyridine-Based Derivatives Synthesis
A study focused on the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including those based on 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine. This process yielded moderate to good yield and was supported by Density Functional Theory (DFT) studies, suggesting potential applications in material science and pharmaceuticals (Ahmad et al., 2017).
Molecular Structure Analysis
In the context of molecular structure determination, 2-[2-(Trimethylsilyl)ethynyl] pyridine was synthesized and characterized, providing insights into the molecular behavior and structure of related compounds (Al-taweel, 2002).
Selective Amination Catalysis
Research also explores the selective amination of polyhalopyridines, catalyzed by palladium-Xantphos complexes. This process is significant for the amination of compounds like 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine, indicating its utility in synthetic organic chemistry (Ji et al., 2003).
properties
IUPAC Name |
5-bromo-3-(2-trimethylsilylethynyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKTCNJXFYEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587757 | |
Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |
CAS RN |
905966-34-9 | |
Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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